Cas no 2098079-39-9 (2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine)

2-(4-(2-メトキシエチル)ピペリジン-1-イル)ピリジン-3-アミンは、有機合成化学および医薬品開発において重要な中間体として利用される化合物です。この化合物は、ピリジン環とピペリジン環が結合した構造を持ち、さらに2-メトキシエチル基が導入されることで高い溶解性と生体適合性を示します。そのため、薬理活性分子の設計において、標的タンパク質との親和性向上や代謝安定性の最適化に寄与します。特に、中枢神経系(CNS)標的薬の開発において、血液脳関門透過性の調整に有用な特性を有しています。合成ルートの効率性と官能基の多様性から、創薬研究における柔軟な応用が可能です。

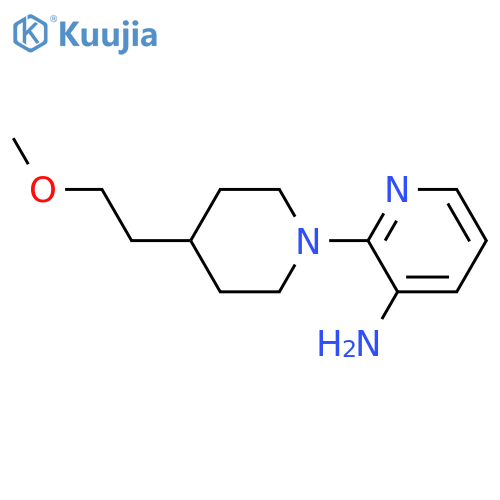

2098079-39-9 structure

商品名:2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine

2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 3-Pyridinamine, 2-[4-(2-methoxyethyl)-1-piperidinyl]-

- 2-(4-(2-Methoxyethyl)piperidin-1-yl)pyridin-3-amine

- AKOS026709744

- F1907-5331

- 2-[4-(2-methoxyethyl)piperidin-1-yl]pyridin-3-amine

- 2098079-39-9

- 2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine

-

- インチ: 1S/C13H21N3O/c1-17-10-6-11-4-8-16(9-5-11)13-12(14)3-2-7-15-13/h2-3,7,11H,4-6,8-10,14H2,1H3

- InChIKey: DUVCYEBSNUMZQA-UHFFFAOYSA-N

- ほほえんだ: C1(N2CCC(CCOC)CC2)=NC=CC=C1N

計算された属性

- せいみつぶんしりょう: 235.168462302g/mol

- どういたいしつりょう: 235.168462302g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 217

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 51.4Ų

じっけんとくせい

- 密度みつど: 1.081±0.06 g/cm3(Predicted)

- ふってん: 396.3±27.0 °C(Predicted)

- 酸性度係数(pKa): 9.60±0.29(Predicted)

2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1907-5331-0.25g |

2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |

2098079-39-9 | 95%+ | 0.25g |

$361.0 | 2023-09-07 | |

| TRC | M173926-100mg |

2-(4-(2-Methoxyethyl)piperidin-1-yl)pyridin-3-amine |

2098079-39-9 | 100mg |

$ 95.00 | 2022-06-04 | ||

| TRC | M173926-1g |

2-(4-(2-Methoxyethyl)piperidin-1-yl)pyridin-3-amine |

2098079-39-9 | 1g |

$ 570.00 | 2022-06-04 | ||

| Life Chemicals | F1907-5331-2.5g |

2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |

2098079-39-9 | 95%+ | 2.5g |

$802.0 | 2023-09-07 | |

| Life Chemicals | F1907-5331-1g |

2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |

2098079-39-9 | 95%+ | 1g |

$401.0 | 2023-09-07 | |

| Life Chemicals | F1907-5331-0.5g |

2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |

2098079-39-9 | 95%+ | 0.5g |

$380.0 | 2023-09-07 | |

| TRC | M173926-500mg |

2-(4-(2-Methoxyethyl)piperidin-1-yl)pyridin-3-amine |

2098079-39-9 | 500mg |

$ 365.00 | 2022-06-04 | ||

| Life Chemicals | F1907-5331-10g |

2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |

2098079-39-9 | 95%+ | 10g |

$1684.0 | 2023-09-07 | |

| Life Chemicals | F1907-5331-5g |

2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine |

2098079-39-9 | 95%+ | 5g |

$1203.0 | 2023-09-07 |

2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

2098079-39-9 (2-(4-(2-methoxyethyl)piperidin-1-yl)pyridin-3-amine) 関連製品

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 68551-17-7(Isoalkanes, C10-13)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 624-75-9(Iodoacetonitrile)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量